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Introduction
Cebranopadol, also known as GRT-6005 and TRN-228, is a novel, first-in-class analgesic

agent currently under late-stage clinical development for the treatment of moderate to severe

acute and chronic pain.[1][2] It represents a significant innovation in pain management through

its unique mechanism of action as a dual agonist of the nociceptin/orphanin FQ (NOP) receptor

and the classical opioid receptors, particularly the mu-opioid peptide (MOP) receptor.[3][4][5]

This dual agonism is designed to provide potent analgesia comparable to traditional opioids

while mitigating common and severe side effects such as respiratory depression, physical

dependence, and abuse potential.[2][6][7]

Developed initially by Grünenthal GmbH, Cebranopadol is a spiroindole derivative that

emerged from extensive research into molecules that could co-activate NOP and MOP

receptors.[1][8][9] The rationale is based on preclinical evidence that NOP receptor activation

can produce analgesia while also counteracting the adverse effects associated with MOP

receptor agonism.[2][7] Cebranopadol has undergone extensive evaluation in over 33 clinical

trials with more than 2,300 participants, demonstrating efficacy in various pain conditions and a

favorable safety profile.[1][10] As of 2025, pivotal Phase III trials for acute pain have been

successfully completed, and a New Drug Application (NDA) submission to the FDA is planned.

[1][11]
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This guide provides a detailed technical overview of the discovery, synthesis, preclinical

pharmacology, and clinical development of Cebranopadol for researchers, scientists, and drug

development professionals.

Discovery and Synthesis
The discovery of Cebranopadol originated from a lead optimization program at Grünenthal

aimed at identifying potent NOP and MOP receptor agonists.[12][13] The initial lead compound,

a spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine, showed strong efficacy in preclinical

pain models but was hindered by poor pharmacokinetic properties, including very low oral

bioavailability (F = 4%).[12]

Further optimization efforts focused on improving the metabolic stability and oral bioavailability

of the scaffold, leading to the identification of Cebranopadol (trans-6'-fluoro-4',9'-dihydro-N,N-

dimethyl-4-phenyl-spiro[cyclohexane-1,1'(3'H)-pyrano[3,4-b]indol]-4-amine).[12][13]

The chemical synthesis of the Cebranopadol spiroindole backbone is notably achieved via an

oxa-Pictet–Spengler reaction.[3][14][15] This key step involves the reaction of a 3-

(hydroxyethyl)indole intermediate with a cyclohexanone derivative, efficiently assembling the

characteristic pyrano-indole scaffold.[14] An advantage of this synthetic route is the potential for

late-stage diversification of the tertiary amine, and it preferentially generates the desired trans-

diastereoisomer.[14]

Preclinical Development
Pharmacodynamics: Receptor Binding and Functional
Activity
Cebranopadol is characterized by its high-affinity binding and potent agonism at both NOP

and MOP receptors.[16][17] It also interacts with kappa-opioid (KOP) and delta-opioid (DOP)

receptors, but with lower affinity.[1][18] This profile has been consistently demonstrated in

radioligand binding and functional assays using membranes from cells expressing recombinant

human or rat receptors.[18]

Table 1: Cebranopadol Receptor Binding Affinity (Ki) and Functional Activity (EC50, Intrinsic

Activity)[1][9][19][20]
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Receptor Ki (nM) EC50 (nM)
Intrinsic

Activity (%)
Reference
Agonist

Human NOP 0.9 13.0 89 N/OFQ

Human MOP 0.7 1.2 104 DAMGO

Human KOP 2.6 17.0
67 (Partial

Agonist)
U-69,593

| Human DOP | 18.0 | 110.0 | 105 | DPDPE |

The dual agonism at NOP and MOP receptors initiates intracellular signaling cascades through

G-protein coupling, which is central to its analgesic effect.
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Cebranopadol's Dual Receptor Signaling Pathway
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Preclinical Pharmacokinetics
Pharmacokinetic studies in animals revealed that Cebranopadol has a long duration of action.

[8][19] Optimization from the initial lead compound significantly improved oral bioavailability.[12]

Table 2: Summary of Preclinical Pharmacokinetic Parameters for Cebranopadol

Species Route Dose Tmax (h) t1/2 (h)
Oral

Bioavaila
bility (F)

Referenc
e

Rat IV 12 µg/kg - - - [8]

Rat Oral 55 µg/kg - - 13-23% [8]

| Rabbit | SC | 200 µg/kg | 0.25 | 3.85 | - |[8] |

Efficacy in Preclinical Pain Models
Cebranopadol has demonstrated high potency and efficacy across a broad spectrum of rodent

models, including those for acute nociceptive, inflammatory, cancer, and neuropathic pain.[8][9]

[21] A notable characteristic is its higher potency in models of chronic neuropathic pain

compared to acute nociceptive pain, which distinguishes it from classical opioids.[8][21]

Table 3: Efficacy (ED50) of Cebranopadol in Rat Pain Models[9][19]
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Pain Model Route ED50 (µg/kg) Description

Tail-Flick (Acute
Nociceptive)

IV 0.5-5.6
Measures response
to a thermal
stimulus.

Tail-Flick (Acute

Nociceptive)
Oral 25.1

Measures response to

a thermal stimulus.

Spinal Nerve Ligation

(Neuropathic)
IV 0.5-5.6

Models chronic

neuropathic pain.

Rheumatoid Arthritis

(Inflammatory)
IV 0.5-5.6

Models chronic

inflammatory pain.

Bone Cancer IV 0.5-5.6
Models cancer-related

pain.

| Diabetic Neuropathy | IV | 0.5-5.6 | Models chronic neuropathic pain. |

Mechanistic studies confirmed that the analgesic activity involves both NOP and opioid

receptor agonism, as the effects could be partially reversed by selective antagonists for either

receptor system.[9][19]

Preclinical Safety Pharmacology
A key advantage of Cebranopadol observed in preclinical studies is its improved safety profile

compared to traditional MOP agonists like morphine.[2][19]

Respiratory Depression: Unlike morphine, Cebranopadol did not cause significant

respiratory depression at doses well above the analgesic range.[9][19]

Motor Coordination: It did not impair motor coordination in rats.[9][19]

Tolerance: The development of analgesic tolerance was significantly delayed compared to an

equi-analgesic dose of morphine.[9][19]

Gastrointestinal Effects: Effects on gut motility were observed only at doses higher than

those required for antinociception, suggesting a wider therapeutic window.[12]
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This favorable profile is attributed to the co-activation of NOP receptors, which counteracts

some of the opioid-related side effects.[2]

Clinical Development
Cebranopadol has undergone extensive clinical evaluation for various acute and chronic pain

conditions.[1]

Clinical Pharmacokinetics
In humans, Cebranopadol administered as an immediate-release oral formulation exhibits

pharmacokinetic properties suitable for once-daily dosing in chronic pain management.[16][22]

It is characterized by a relatively late time to maximum plasma concentration and a long half-

life.[16][22]

Table 4: Summary of Clinical Pharmacokinetic Parameters in Humans (Oral IR Formulation)[1]

[16][22][23]

Parameter Value Description

Tmax (Time to Peak
Concentration)

4–6 hours
Time to reach maximum
plasma concentration.

Single Dose Half-life (t1/2) ~24 hours
Elimination half-life after a

single dose.

Steady State Half-life (t1/2) 62–96 hours
Terminal phase half-life at

steady state.

Time to Reach Steady State ~2 weeks
Time to achieve stable plasma

concentrations.

Accumulation Factor ~2
Fold-accumulation with once-

daily dosing.

| Peak-Trough Fluctuation | 70–80% | Low fluctuation in plasma levels over a dosing interval. |

Clinical Efficacy and Safety
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Phase II clinical trials have demonstrated the efficacy and good tolerability of Cebranopadol in
patients with chronic low back pain, painful diabetic peripheral neuropathy, and cancer-related

pain.[2][5][24]

As of early 2025, the Phase III program for moderate-to-severe acute pain is complete.[11]

ALLEVIATE-1 (NCT06545097): This trial successfully evaluated the analgesic efficacy of

Cebranopadol in patients following abdominoplasty surgery, meeting its primary endpoint of

significant pain reduction compared to placebo.[6][10][25]

ALLEVIATE-2 (NCT06423703): This study in patients undergoing bunionectomy also met its

primary endpoint, demonstrating statistically significant pain reduction versus placebo.[11]

[25]

Human Abuse Potential
Addressing the critical issue of opioid abuse, specific human abuse potential (HAP) studies

have been conducted. These studies showed that Cebranopadol has a significantly lower

"drug liking" score compared to oxycodone and tramadol, both orally and intranasally.[26] This

reduced abuse potential is a cornerstone of its development, attributed to the NOP receptor

activation mitigating the rewarding effects of MOP agonism.[26]

Corporate Development and Current Status
The development rights for Cebranopadol have transitioned through several companies.

Originally discovered and developed by Grünenthal, U.S. and Canadian rights were acquired

by Depomed (now Assertio Therapeutics) in 2015.[1] Subsequently, Park Therapeutics

acquired worldwide rights in 2020, followed by an acquisition by Tris Pharma in 2021.[1]

Tris Pharma is currently advancing the development of Cebranopadol.[1] Following the

successful completion of the Phase III acute pain program, the company plans to submit an

NDA to the FDA in 2025.[1][11] The FDA has also granted Fast Track Designation to

Cebranopadol for chronic low back pain.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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